molecular formula C22H25FN4OS B12249153 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B12249153
M. Wt: 412.5 g/mol
InChI Key: JDKHCGIBWQWSBH-UHFFFAOYSA-N
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Description

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of thiazole, piperidine, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Derivative Synthesis: The piperidine derivative can be synthesized by reacting 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydride.

    Pyridazinone Formation: The pyridazinone ring can be formed by the cyclization of appropriate hydrazine derivatives with diketones.

    Final Coupling: The final step involves coupling the thiazole, piperidine, and pyridazinone intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperidine moieties.

    Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and piperidine rings.

    Reduction: Reduced forms of the pyridazinone ring.

    Substitution: Substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole and piperidine moieties may play a crucial role in binding to these targets, while the pyridazinone ring could be involved in the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2,3-dihydropyridazin-3-one: Lacks the piperidine moiety.

    2-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one: Lacks the thiazole moiety.

    6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

The uniqueness of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one lies in its combination of thiazole, piperidine, and pyridazinone moieties, which may confer distinct bioactivity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H25FN4OS

Molecular Weight

412.5 g/mol

IUPAC Name

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]pyridazin-3-one

InChI

InChI=1S/C22H25FN4OS/c1-15-22(29-16(2)24-15)20-7-8-21(28)27(25-20)14-18-9-11-26(12-10-18)13-17-3-5-19(23)6-4-17/h3-8,18H,9-14H2,1-2H3

InChI Key

JDKHCGIBWQWSBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4=CC=C(C=C4)F

Origin of Product

United States

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